molecular formula C11H9NO B1460011 2-(Pyridin-2-yl)phenol CAS No. 33421-36-2

2-(Pyridin-2-yl)phenol

Cat. No.: B1460011
CAS No.: 33421-36-2
M. Wt: 171.19 g/mol
InChI Key: HPDNGBIRSIWOST-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)phenol is an organic compound with the molecular formula C11H9NO. It consists of a phenol group attached to a pyridine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Pyridin-2-yl)phenol involves the reaction of substituted pyridine N-oxide with cyclohexanones. This reaction is catalyzed by a Pd/C-ethylene system, which facilitates the formation of the desired product . Another approach involves the deconstructive cycloaromatization of indolizines, cyclopropenones, and boric acids, yielding polyaryl this compound-based complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted phenols and pyridines .

Comparison with Similar Compounds

Properties

IUPAC Name

2-pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNGBIRSIWOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901582
Record name NoName_714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.5 g (˜43 mmol) of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, 6.8 g (˜43 mmol) of 2-bromopyridine, 1.5 g (1.3 mmol) of Pd(PPh3)4, and 16 g (116 mmol) of K2CO3 were added to a 250 mL round bottle flask, along with a solvent mixture of 120 mL of dimethoxyethane and 150 mL of water. The mixture was heated to reflux for 24 hours under nitrogen. The reaction mixture was extracted with ethyl acetate and the organic phase was separated on silica gel column with 15% ethyl acetate as elute solvent. ˜5.9 g (yield ˜80%) of 2-(2-hydroxyphenyl)pyridine was obtained as a colorless liquid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the innovative approaches to synthesizing 2-(pyridin-2-yl)phenol?

A1: Recent research highlights two novel synthetic pathways:

  • Deconstructive Cycloaromatization: This method utilizes readily available indolizines and cyclopropenones as starting materials. This catalyst-free approach offers a simple and efficient way to synthesize a variety of polyaryl 2-(pyridin-2-yl)phenols. []
  • Palladium-Catalyzed C-H Hydroxylation: This strategy involves the direct hydroxylation of 2-arylpyridines using molecular oxygen (O2) as the sole oxidant. The reaction is facilitated by a palladium catalyst and employs an aldehyde for activating molecular oxygen. [] This method provides an environmentally friendly alternative to traditional oxidation methods and allows access to a diverse range of substituted 2-(pyridin-2-yl)phenols in good yields.

Q2: What are the potential applications of 2-(pyridin-2-yl)phenols in material science?

A2: 2-(Pyridin-2-yl)phenols are versatile building blocks for synthesizing N,O-bidentate ligands. These ligands readily form complexes with organoboron compounds, particularly four-coordinate boron complexes (BF2 and BAr2), which exhibit promising photoluminescent properties. [] These organoboron complexes show bright fluorescence, large Stokes shifts, and good quantum yields, making them potentially valuable in developing light-emitting materials.

Q3: Can you elaborate on the mechanism of palladium-catalyzed C-H hydroxylation in synthesizing 2-(pyridin-2-yl)phenols?

A3: While the exact mechanism is still under investigation, research suggests a Pd(II)/Pd(IV) catalytic cycle. [] The aldehyde plays a crucial role by reacting with oxygen to form an acyl peroxo radical. This radical then interacts with the palladium catalyst, facilitating the C-H activation and subsequent hydroxylation of the 2-arylpyridine substrate.

Q4: How does the structure of this compound lend itself to forming organoboron complexes?

A4: The molecule possesses both a nitrogen atom in the pyridine ring and a hydroxyl group on the phenol ring. This N,O-bidentate configuration allows for effective chelation with boron centers, leading to the formation of stable four-coordinate organoboron complexes. []

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